molecular formula C9H12N2O3 B1418215 Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate CAS No. 54554-50-6

Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate

Cat. No. B1418215
CAS RN: 54554-50-6
M. Wt: 196.2 g/mol
InChI Key: JSDVANDODLTPEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate is a chemical compound with the molecular formula C9H12N2O3 . It is a product offered by several chemical manufacturing companies .


Synthesis Analysis

The synthesis of pyrimidine derivatives, such as Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate, has been a topic of interest in organic chemistry due to their various chemical and biological applications . Several methods have been proposed for the synthesis of pyrimidine derivatives, including oxidative annulation involving anilines, aryl ketones, and DMSO . Other methods involve the use of functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight of this compound is 196.20 .


Physical And Chemical Properties Analysis

Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate has a molecular weight of 196.20 . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Biological Activity

  • Research includes the synthesis of new heterocyclic compounds, such as (1,3-oxazepine) derivatives, starting from similar structures like 6-methyl 2-thiouracil. These compounds show significant antibacterial activity against various strains of bacteria (Mohammad, Ahmed, & Mahmoud, 2017).

Structural Formation and Heterocyclization

  • Condensation reactions involving structures akin to ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate result in the formation of different pyrimidine and pyrazole derivatives. The chelate structure of these compounds contributes to their stability and potential applications in medicinal chemistry (Erkin & Krutikov, 2009).

Application in Explosive and Pharmaceutical Industries

  • 4,6-Dihydroxy-2-methylpyrimidine, a structurally related compound, is extensively used in the synthesis of high explosives and pharmaceutical products. The research focused on developing economic processes for its production, which could be analogous to similar compounds (Patil, Jadhav, Radhakrishnan, & Soman, 2008).

Design of Biologically Active Heterocycles

  • Ethyl 4,4-difluoro-4-phenoxyacetoacetate, a compound similar in structure, has been studied as a precursor to various biologically active heterocycles. This indicates the potential of ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate in the design of novel biologically active molecules (Solodukhin, Peregudov, Vorontsov, & Chkanikov, 2004).

Safety And Hazards

The safety data sheet for a similar compound, Ethyl acetate, indicates that it is a highly flammable liquid and vapor. It can cause serious eye irritation and may cause drowsiness or dizziness . It is recommended to handle this compound with protective gloves, eye protection, and face protection . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

properties

IUPAC Name

ethyl 2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-14-9(13)5-7-4-8(12)11-6(2)10-7/h4H,3,5H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDVANDODLTPEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=O)NC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901221145
Record name Ethyl 1,6-dihydro-2-methyl-6-oxo-4-pyrimidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901221145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate

CAS RN

54554-50-6
Record name Ethyl 1,6-dihydro-2-methyl-6-oxo-4-pyrimidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54554-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1,6-dihydro-2-methyl-6-oxo-4-pyrimidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901221145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate
Reactant of Route 6
Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.